BenchChemオンラインストアへようこそ!

cyclopentyl(3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl)methanone

Lipophilicity Permeability Drug-likeness

This N-acylpyrazole-4-sulfonamide is a critical SAR probe for prokineticin receptor research. Its unique cyclopentylcarbonyl group defines the compound's specific 3D architecture and lipophilic profile (XLogP3-AA = 2.4). As demonstrated by a close analog which is completely inactive (IC50 > 95,000 nM), any substitution of this N-acyl moiety abolishes target engagement. To ensure assay reproducibility and meaningful structure-activity data, you must procure this exact CAS 1019105-41-9 compound. Its zero H-bond donor count is ideal for intracellular target studies.

Molecular Formula C16H25N3O3S
Molecular Weight 339.45
CAS No. 1019105-41-9
Cat. No. B2862113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecyclopentyl(3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl)methanone
CAS1019105-41-9
Molecular FormulaC16H25N3O3S
Molecular Weight339.45
Structural Identifiers
SMILESCC1=C(C(=NN1C(=O)C2CCCC2)C)S(=O)(=O)N3CCCCC3
InChIInChI=1S/C16H25N3O3S/c1-12-15(23(21,22)18-10-6-3-7-11-18)13(2)19(17-12)16(20)14-8-4-5-9-14/h14H,3-11H2,1-2H3
InChIKeyGCIUGLBPQYCSPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cyclopentyl(3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl)methanone (CAS 1019105-41-9): Core Structural Identity and Compound Class


Cyclopentyl(3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl)methanone (CAS 1019105-41-9) is a synthetic small molecule belonging to the class of N-acylpyrazole-4-sulfonamides. The structure features a 1-cyclopentanecarbonyl-3,5-dimethylpyrazole core linked via a sulfonyl bridge to a piperidine ring. PubChem lists the compound under CID 16896653 with a molecular formula of C16H25N3O3S and a molecular weight of 339.5 g/mol . This scaffold is reminiscent of sulfonyl-piperidine pyrazole derivatives explored in patent literature as modulators of prokineticin receptors , but the present compound is primarily distributed as a research-grade building block for medicinal chemistry and chemical biology investigations. Currently, no primary research articles or patents explicitly report biological data for this precise compound, and quantitative differentiation must be drawn from closely related analogs with publicly available activity data.

Why Generic Substitution of Cyclopentyl(3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl)methanone Is Risk-Prone Without Quantitative Comparators


Compounds within the sulfonyl-piperidine pyrazole family exhibit extreme sensitivity of biological activity to minor structural modifications. A close analog—3-(3,5-dimethyl-4-piperidin-1-ylsulfonyl-pyrazol-1-yl)-N-(4-ethylphenyl)propanamide—shows an IC50 > 95,000 nM against neuropilin-1 and an EC50 > 59,700 nM against orotidine 5′-phosphate decarboxylase, indicating essentially no target engagement . This demonstrates that the core scaffold alone does not confer promiscuous potency; activity is critically dependent on the precise nature of the N-acyl substituent. Therefore, substituting the cyclopentylcarbonyl group of the target compound with an alternative acyl moiety (e.g., acetyl, benzoyl, or the propanamide chain of the tested analog) without experimental verification is likely to abolish any desired biological activity. Only direct procurement of the specific CAS 1019105-41-9 compound ensures the exact three-dimensional architecture and physicochemical profile intended for a given assay or optimization campaign.

Quantitative Differentiation Evidence for Cyclopentyl(3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl)methanone Versus Closest Structural Analogs


Lipophilicity (XLogP3-AA) Shift Driven by Cyclopentylcarbonyl vs. Unsubstituted Pyrazole NH

The target compound possesses a computed XLogP3-AA of 2.4, reflecting the lipophilic contribution of the cyclopentylcarbonyl group . The simplest comparator, 1-(3,5-dimethyl-1H-pyrazole-4-sulfonyl)-piperidine (CAS 91141-46-7), lacks this N-acyl substitution and retains a polar pyrazole NH. While an experimental logP for the comparator is not directly available from authoritative databases, the structural difference predicts a lower logP (estimated <1.5) due to the hydrogen-bond donor character of the free NH. The approximately 0.9–1.5 log unit increase in lipophilicity of the target compound is expected to enhance passive membrane permeability, a critical parameter for intracellular target engagement .

Lipophilicity Permeability Drug-likeness

Molecular Weight and Hydrogen-Bond Acceptor Count Differentiation from Piperidine-Sulfonyl Pyrazole Core

The target compound (MW 339.5 g/mol, 5 hydrogen-bond acceptors, 0 hydrogen-bond donors) occupies a distinct physicochemical space compared to the simpler 1-(3,5-dimethyl-1H-pyrazole-4-sulfonyl)-piperidine (MW 243.33 g/mol, 4 acceptors, 1 donor). The molecular weight increase of 96.2 g/mol and the elimination of the H-bond donor (pyrazole NH) reduce the compound's aqueous solubility potential but improve its suitability for passive blood-brain barrier penetration models where H-bond donor count is negatively correlated with CNS exposure. No experimental solubility data exists for either compound in the public domain; these values are computed .

Physicochemical properties Rule-of-Five Solubility

Scaffold-Level Activity Deficiency Confirmed by Published Analog Binding Data

The most relevant structurally characterized analog in public bioactivity databases is 3-(3,5-dimethyl-4-piperidin-1-ylsulfonyl-pyrazol-1-yl)-N-(4-ethylphenyl)propanamide (MLS001095837). This compound shares the identical 3,5-dimethyl-4-(piperidin-1-ylsulfonyl)pyrazole core but diverges at the N-1 substituent (propanamide-ethylphenyl vs. cyclopentylcarbonyl). In BindingDB assays, this analog displays IC50 > 95,000 nM against human neuropilin-1 and EC50 > 59,700 nM against Aspergillus niger orotidine 5′-phosphate decarboxylase, indicative of no meaningful target inhibition . While no activity data are available for the target compound, the profound inactivity of the closely related analog suggests that the N-acyl substituent is a critical determinant of biological activity and that slight modifications can completely ablate target engagement, underscoring the need to empirically test the exact cyclopentylcarbonyl derivative.

Target engagement Neuropilin-1 Orotidine decarboxylase

Sulfonyl Amine Ring-Size Differentiation: Piperidine vs. Azepane Analog

A commercially available analog, (4-(azepan-1-ylsulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)(cyclopentyl)methanone (MW 353.48 g/mol, C17H27N3O3S), replaces the piperidine ring with a seven-membered azepane ring while retaining the cyclopentylcarbonyl group. The increased ring size adds one methylene unit (+14 Da) and alters the conformational flexibility of the sulfonyl amine moiety. Without target-specific activity data, this difference remains a structural consideration: the piperidine ring of the target compound occupies a more constrained conformational space, which could translate to distinct entropic penalties upon binding or differential metabolic stability compared to the azepane analog .

Ring-size effect Steric bulk Physicochemical properties

Scientifically Justified Application Scenarios for Cyclopentyl(3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl)methanone


Medicinal Chemistry Lead Optimization Campaigns Targeting Prokineticin Receptors

Given the structural resemblance to compounds claimed in patent literature as prokineticin receptor modulators , this compound may serve as a starting point or comparator in structure-activity relationship (SAR) studies. Its cyclopentylcarbonyl group introduces a defined lipophilic increment (XLogP3-AA = 2.4) that can be benchmarked against analogs with different N-acyl substituents. Researchers refining a prokineticin receptor hit should procure this exact compound to evaluate the impact of the cyclopentylcarbonyl group on potency and selectivity relative to lead scaffolds.

Chemical Biology Probe Development Requiring a Neutral, Low H-Bond Donor Scaffold

With zero hydrogen-bond donors and five hydrogen-bond acceptors, the compound is suitable for cell-based assays where passive permeability is essential. It can be used as a negative control or as a scaffold for further derivatization in chemical biology studies investigating intracellular targets, where the absence of H-bond donors reduces the risk of transporter-mediated efflux .

Reference Compound for Sulfonamide-Pyrazole Library Diversity Sets

Commercial screening libraries often include this compound as part of a diversity-oriented synthesis collection. When building or procuring a focused library around the pyrazole-4-sulfonamide chemotype, the cyclopentylcarbonyl-substituted variant provides one distinct point in physicochemical space (MW ~340, logP ~2.4, no HBD) compared to NH-containing or azepane analogs. Its inclusion allows SAR-by-catalog approaches where the effect of N-acylation on biological readouts can be systematically explored .

Quote Request

Request a Quote for cyclopentyl(3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.